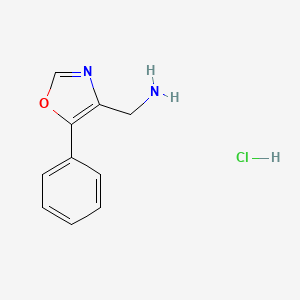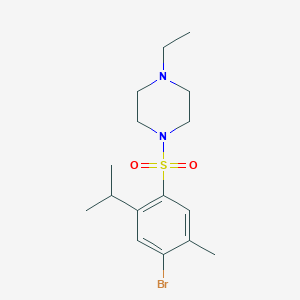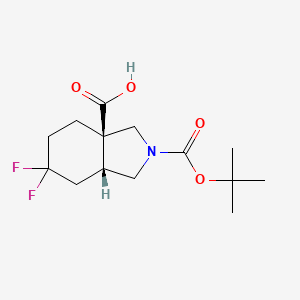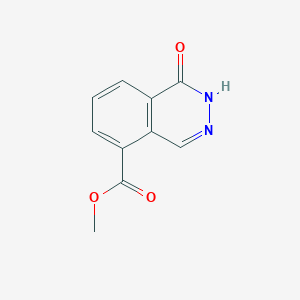
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride, also known as POA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. POA is a synthetic molecule that belongs to the class of oxazole derivatives and has been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-bacterial, anti-viral, and anti-fungal properties by inhibiting the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab, which makes it readily available for research purposes. Additionally, this compound has been found to be stable under various conditions, which makes it suitable for long-term storage. However, there are also some limitations to the use of this compound in lab experiments. This compound has been found to have low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, this compound has been found to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases. Another potential direction is to investigate its potential as an anti-diabetic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its biological effects. Finally, further studies are needed to optimize the synthesis and formulation of this compound for use in vivo.
Métodos De Síntesis
The synthesis of (5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with phenylglycine to form an intermediate compound. The intermediate compound is then treated with thionyl chloride to yield (5-phenyl-1,3-oxazol-4-yl)methanamine. The final step involves the reaction of (5-phenyl-1,3-oxazol-4-yl)methanamine with hydrochloric acid to form this compound.
Aplicaciones Científicas De Investigación
(5-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties. This compound has also been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-diabetic properties and has shown potential in the treatment of metabolic disorders.
Propiedades
IUPAC Name |
(5-phenyl-1,3-oxazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNLXSJEQXAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)


![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)

![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)

